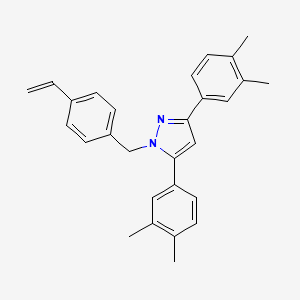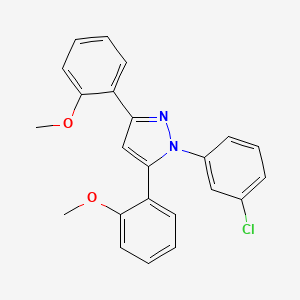![molecular formula C17H15N3O5 B10913753 N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B10913753.png)
N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]-3-methyl-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a nitro group, and a hydrazide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Hydrazide Intermediate: The hydrazide can be synthesized by reacting 3-methyl-4-nitrobenzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with the benzodioxole derivative in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The hydrazide linkage allows for nucleophilic substitution reactions, where the hydrazide can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical assays and the study of enzyme kinetics.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an anti-inflammatory or anticancer agent, although further studies are required to confirm these activities.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE: shares similarities with other benzodioxole-containing compounds, such as:
Uniqueness
What sets N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a benzodioxole moiety and a nitro group allows for diverse chemical transformations and potential therapeutic applications that are not as readily achievable with simpler analogs.
Properties
Molecular Formula |
C17H15N3O5 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C17H15N3O5/c1-10-7-13(3-5-14(10)20(22)23)17(21)19-18-11(2)12-4-6-15-16(8-12)25-9-24-15/h3-8H,9H2,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
ZQNGGOHSLGHJGO-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN=C(C)C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-{[1-phenyl-3-(piperidin-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10913670.png)
![6-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10913677.png)
![1-ethyl-6-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913694.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole](/img/structure/B10913701.png)


![4-[5-(3-hydroxyphenyl)-1'-propyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B10913713.png)

![4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10913720.png)
![N-(3-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913721.png)
![N-(4-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913733.png)
![N-(4-ethoxyphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10913734.png)
![3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913736.png)
![1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10913750.png)
